molecular formula C14H21BO2 B066729 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane CAS No. 165904-22-3

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Cat. No.: B066729
CAS No.: 165904-22-3
M. Wt: 232.13 g/mol
InChI Key: LVLQNRWCBBIVHR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO2 and its molecular weight is 232.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Silicon-Based Drugs and Odorants : A study by Büttner et al. (2007) highlights the use of a derivative of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane as a building block for the synthesis of biologically active silicon-based compounds, including the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Synthesis of Stilbenes and Applications in LCD Technology : Das et al. (2015) synthesized a series of novel stilbene derivatives using this compound. These compounds show potential for use in Liquid Crystal Display technology and for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Electrochemical Properties in Organoboron Compounds : Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, including a derivative of this compound. This research contributes to understanding the electrochemical behavior of such compounds (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

  • Synthesis of Organoboron Compounds for Protease Inhibition : Spencer et al. (2002) explored the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using this compound, evaluating their inhibitory activity against serine proteases including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Application in Hydrogen Peroxide Detection in Living Cells : A study by Nie et al. (2020) developed a new 4-substituted pyrene derivative using this compound, demonstrating its application in the sensitive and selective detection of hydrogen peroxide in living cells (Nie, Sun, Zhao, Miao, & Ni, 2020).

  • Catalysis in Organic Synthesis : Research by Murata et al. (2002) used a derivative of this compound in the catalytic dehydrogenative borylation of vinylarenes, contributing to advancements in organic synthesis methodologies (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).

Mechanism of Action

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQNRWCBBIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462681
Record name 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165904-22-3
Record name 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane as outlined in the abstract?

A2: The abstract describes the synthesis of this compound (1) from 2-phenyl-1-ethylboronic acid and pinacol. [] The reaction occurs in the presence of magnesium sulfate (drying agent) and tert-butyl methyl ether as a solvent. The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. The provided excerpt includes a reaction scheme depicting the transformation.

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